molecular formula C30H50O4 B12784191 Cucurbalsaminol A CAS No. 1189131-54-1

Cucurbalsaminol A

Cat. No.: B12784191
CAS No.: 1189131-54-1
M. Wt: 474.7 g/mol
InChI Key: WFULNIMUTJQIKF-HCLZVIJHSA-N
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Description

Cucurbalsaminol A, also known as cucurbita-5,23(E)-diene-3β,12β,25-triol, is a chemical compound with the formula C30H50O4. It is a cucurbitane-type triterpenoid, related to cucurbitacin, and was isolated from the Balsam apple vine (Momordica balsamina) by C. Ramalhete and others in 2009 . This compound is an amorphous powder that is soluble in methanol and ethyl acetate but insoluble in n-hexane .

Preparation Methods

Cucurbalsaminol A is typically isolated from natural sources, specifically the Balsam apple vine. The isolation process involves extracting the plant material with solvents such as methanol or ethyl acetate, followed by purification using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.

Chemical Reactions Analysis

Cucurbalsaminol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Mechanism of Action

Comparison with Similar Compounds

Cucurbalsaminol A is structurally related to other cucurbitane-type triterpenoids, such as Cucurbalsaminol B, Balsaminol A, and Balsaminol B . While these compounds share a similar core structure, they differ in the functional groups attached to the triterpenoid backbone. For example, Cucurbalsaminol B is cytotoxic, whereas this compound is not . This difference in cytotoxicity highlights the unique properties of this compound and its potential for therapeutic applications without the associated toxicity.

Properties

CAS No.

1189131-54-1

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,7S,8R,9S,10S,12R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C30H50O4/c1-18(10-9-14-26(2,3)34)19-13-15-29(7)25-22(31)16-21-20(11-12-23(32)27(21,4)5)28(25,6)17-24(33)30(19,29)8/h9,14,16,18-20,22-25,31-34H,10-13,15,17H2,1-8H3/b14-9+/t18-,19-,20-,22+,23+,24-,25-,28+,29+,30+/m1/s1

InChI Key

WFULNIMUTJQIKF-HCLZVIJHSA-N

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C)O)C)C

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(C(CC3(C2C(C=C4C3CCC(C4(C)C)O)O)C)O)C)C

Origin of Product

United States

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